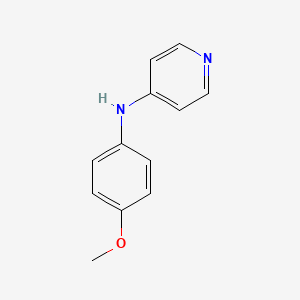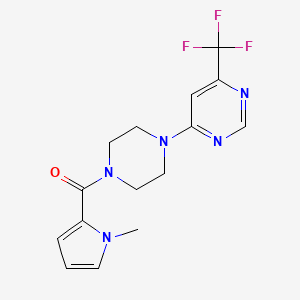
(1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on compounds with similar structures have focused on understanding their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. For example, research on dipeptidyl peptidase IV inhibitors, which share some structural similarities, highlights the complexity of metabolic pathways involving hydroxylation, amide hydrolysis, and N-dealkylation, among others, suggesting the potential of the queried compound for similar in-depth pharmacokinetic studies (Sharma et al., 2012).
Therapeutic Applications
The development and characterization of compounds within this structural family have been geared towards their potential therapeutic applications, notably in treating conditions such as type 2 diabetes. This highlights the potential of the queried compound for exploring new therapeutic avenues (Ammirati et al., 2009).
Analytical and Detection Methods
Research on related structures has also involved the development of analytical methodologies for detecting these compounds in biological matrices, such as wastewater, illustrating the importance of analytical chemistry in monitoring environmental and public health implications of pharmaceuticals (Borova et al., 2015).
Drug Design and Molecular Interaction
The study of molecular interactions and drug design for related compounds provides insights into the receptor-ligand dynamics, which is crucial for understanding the pharmacological effects and potential therapeutic targets of new chemical entities (Swanson et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-21-4-2-3-11(21)14(24)23-7-5-22(6-8-23)13-9-12(15(16,17)18)19-10-20-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOWSSECWAXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
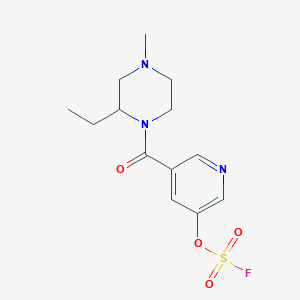
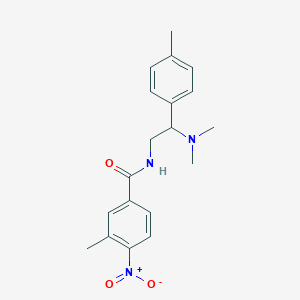
triazin-4-one](/img/structure/B2470299.png)
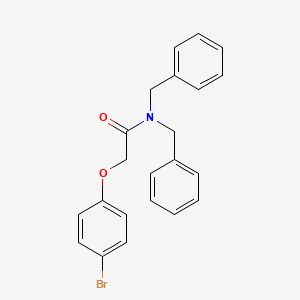

![N-(2-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2470306.png)
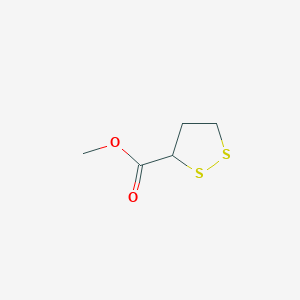
![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)
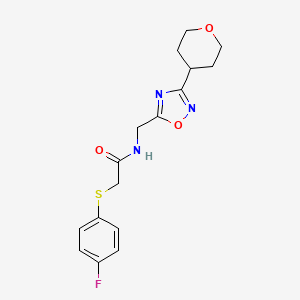
![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)
